DS44960156

Descripción general

Descripción

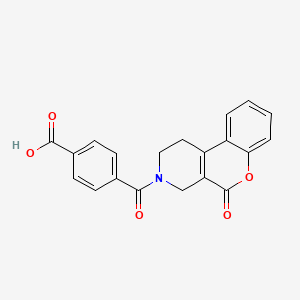

DS44960156 es un novedoso inhibidor isoenzima-selectivo de la metilenotetrahidrofolato deshidrogenasa 2 (MTHFD2), una enzima que juega un papel crucial en el metabolismo de un carbono dentro de las mitocondrias humanas . El compuesto presenta un andamiaje de cumarina tricíclico y fue descubierto inicialmente mediante cribado de alto rendimiento y posteriormente optimizado utilizando diseño de fármacos basado en la estructura . This compound es altamente selectivo para MTHFD2 sobre la metilenotetrahidrofolato deshidrogenasa 1 (MTHFD1), lo que lo convierte en un candidato prometedor para el tratamiento del cáncer .

Métodos De Preparación

La síntesis de DS44960156 implica un proceso de varios pasos que comienza con la formación del andamiaje de cumarina tricíclico . El compuesto fue descubierto inicialmente mediante cribado de alto rendimiento, seguido de una optimización utilizando diseño de fármacos basado en la estructura . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se han divulgado completamente en el dominio público . Los métodos de producción industrial probablemente implicarían síntesis a gran escala utilizando rutas similares, con optimización para rendimiento y pureza.

Análisis De Reacciones Químicas

Pechmann Condensation for Coumarin Intermediate

A critical step involved the synthesis of the tricyclic coumarin intermediate (39 ) via a Pechmann condensation. This reaction enabled the formation of the core structure, which was later derivatized to DS44960156 .

Reaction Details :

-

Starting materials : Phenol and β-ketoester derivatives.

-

Conditions : Stepwise protocol optimized to improve yield (initially ~10%, refined to higher efficiency).

-

Product : Tricyclic coumarin intermediate, a precursor to this compound.

Sultam to Carboxylic Acid Conversion

The sultam moiety in the initial lead compound was replaced with a carboxylic acid group to enhance binding affinity. This substitution improved hydrogen bonding with Gly310 in MTHFD2’s active site .

Reaction Details :

-

Replacement strategy : Bioisosteric substitution (sultam → carboxylic acid).

-

Outcome : Increased inhibitory activity (IC₅₀ improved from 8.3 μM for compound 1 to 1.6 μM for this compound) .

Amidation and Deprotection

Subsequent steps involved amidation and deprotection to finalize the this compound structure. These transformations optimized the molecule’s physicochemical properties and binding interactions .

Reaction Details :

-

Amidation : Introduced amide functionality to stabilize the coumarin core.

-

Deprotection : Removed protecting groups (e.g., benzyl groups) to expose reactive sites for further derivatization.

Compound Comparison

| Property | Compound 1 | This compound |

|---|---|---|

| MTHFD2 IC₅₀ (μM) | 8.3 | 1.6 |

| Molecular Weight | 422 | 349 |

| Ligand Efficiency | 0.24 | 0.31 |

Binding Mode Insights

X-ray crystallography revealed that this compound forms four hydrogen bonds with MTHFD2 residues (e.g., Gly310) and a π–π interaction with Tyr84. The carboxylate group’s strong hydrogen bonding with Gly310 was critical for its enhanced potency compared to compound 1 .

Note: All data cited are derived from peer-reviewed sources .

Aplicaciones Científicas De Investigación

Structural Characteristics

DS44960156 features a tricyclic coumarin scaffold , which was optimized through structure-based drug design following its initial discovery via high-throughput screening. The compound demonstrates remarkable selectivity, exhibiting more than an 18-fold preference for MTHFD2 over MTHFD1, which is crucial for minimizing off-target effects in therapeutic applications .

In Vitro Studies

In vitro assessments have demonstrated that this compound effectively inhibits MTHFD2 activity, leading to reduced proliferation of cancer cell lines that express high levels of this enzyme. The compound's IC50 value of 1.6 μM indicates a potent inhibitory effect compared to other compounds in the same category .

Molecular Dynamics Simulations

Molecular dynamics simulations further elucidate the binding stability and conformational dynamics of this compound within the folate-binding site of MTHFD2. The results indicate that the compound maintains a stable conformation with lower root-mean-square deviation (RMSD) values compared to its interaction with MTHFD1, suggesting a stronger affinity for MTHFD2 .

Implications for Cancer Treatment

Given the role of MTHFD2 in cancer metabolism, the selective inhibition by this compound positions it as a promising candidate for cancer therapy. Its ability to preferentially target MTHFD2 while sparing MTHFD1 may lead to fewer side effects and enhanced therapeutic efficacy. Ongoing research is focused on optimizing this compound further to improve its potency and bioavailability in clinical settings.

Mecanismo De Acción

DS44960156 ejerce sus efectos inhibiendo selectivamente MTHFD2, una enzima involucrada en el metabolismo mitocondrial de folato de un carbono . Esta inhibición interrumpe la producción de unidades de un carbono, glicina, equivalentes reductores y ATP, que son esenciales para la supervivencia de las células cancerosas . El compuesto se une al sitio activo de MTHFD2, impidiendo su función catalítica y provocando la acumulación de intermediarios tóxicos que inducen la muerte celular . Los objetivos moleculares y las vías implicadas incluyen el sitio de unión de folato de MTHFD2 y los efectos posteriores sobre la biosíntesis de nucleótidos y aminoácidos .

Comparación Con Compuestos Similares

DS44960156 es único en su alta selectividad para MTHFD2 sobre MTHFD1, con un valor de IC50 de 1.6 micromolar para MTHFD2 y superior a 30 micromolar para MTHFD1 . Compuestos similares incluyen LY345899, un inhibidor análogo de folato de MTHFD2, que también se dirige al metabolismo de un carbono pero con menos selectividad . Otro compuesto, denominado "Compuesto 1", tiene un valor de IC50 y un peso molecular más altos en comparación con this compound . La singularidad de this compound radica en su andamiaje de cumarina tricíclico y su selectividad sin precedentes para MTHFD2, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .

Propiedades

IUPAC Name |

4-(5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-18(12-5-7-13(8-6-12)19(23)24)21-10-9-14-15-3-1-2-4-17(15)26-20(25)16(14)11-21/h1-8H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUKTNZACAKVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3OC2=O)C(=O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.